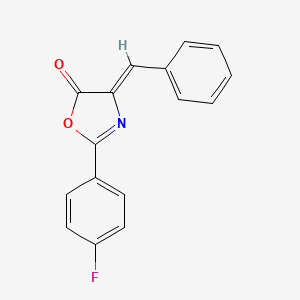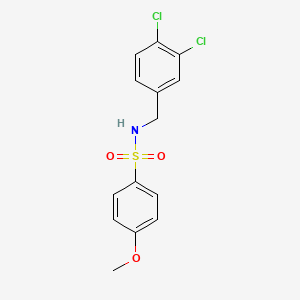
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, also known as Tropisetron, is a chemical compound used in scientific research. It belongs to the class of serotonin receptor antagonists and is primarily used to investigate the physiological and biochemical effects of serotonin in the body.
Mécanisme D'action
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide works by blocking the action of serotonin on specific receptors in the body. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep, among other things. By blocking the action of serotonin, N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide can help researchers understand the role of serotonin in these processes.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to reduce the release of dopamine in the brain, which may be why it is effective in treating nausea and vomiting. It has also been shown to have a positive effect on mood and anxiety levels in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is that it is a selective serotonin receptor antagonist, which means that it only blocks the action of serotonin on specific receptors in the body. This makes it a useful tool for studying the role of serotonin in specific physiological and biochemical processes. However, one limitation of using N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research involving N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use in the treatment of addiction, as it has been shown to reduce the release of dopamine in the brain. Additionally, researchers may investigate the potential of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in treating other conditions such as migraines and irritable bowel syndrome.
Conclusion
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound used in scientific research to investigate the role of serotonin in the body. It is a selective serotonin receptor antagonist, which makes it a useful tool for studying the physiological and biochemical effects of serotonin on the body. While it has a number of advantages for lab experiments, researchers must be aware of its potential off-target effects. There are a number of future directions for research involving N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, including its potential use in the treatment of mood disorders and addiction.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide involves the reaction of 2-tert-butylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in its pure form.
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is primarily used in scientific research to investigate the role of serotonin in the body. It is a selective serotonin receptor antagonist, which means that it blocks the action of serotonin on specific receptors in the body. This makes it an important tool for studying the physiological and biochemical effects of serotonin on the body.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)15-10-6-7-11-16(15)20-18(21)13-14-9-5-8-12-17(14)22-4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWILQLPUTWUZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7015196 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)


![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)


